N-{[4-(prop-2-en-1-ylsulfamoyl)phenyl]carbamothioyl}furan-2-carboxamide
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Overview
Description
N-[({4-[(allylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-furamide is a complex organic compound with a unique structure that includes an allylamino group, a sulfonyl group, and a furamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[({4-[(allylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-furamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-aminophenyl sulfonyl chloride with allylamine to form an intermediate, which is then reacted with carbonothioyl chloride and 2-furamide under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
N-[({4-[(allylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-furamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
The reactions involving this compound generally require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
N-[({4-[(allylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-furamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-[({4-[(allylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-furamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to changes in cellular processes. For example, it may bind to carbonic anhydrase, affecting the regulation of pH and ion balance within cells .
Comparison with Similar Compounds
Similar Compounds
N-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-furamide: This compound has a similar structure but with an acetylamino group instead of an allylamino group.
N-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-4-methylbenzenesulfonamide: Another related compound with a different substitution pattern on the benzene ring.
Uniqueness
N-[({4-[(allylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-furamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H15N3O4S2 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-[[4-(prop-2-enylsulfamoyl)phenyl]carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C15H15N3O4S2/c1-2-9-16-24(20,21)12-7-5-11(6-8-12)17-15(23)18-14(19)13-4-3-10-22-13/h2-8,10,16H,1,9H2,(H2,17,18,19,23) |
InChI Key |
LFCJFKCSTVAUDK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
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